Sophocarpine

Descripción general

Descripción

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family. It has a long history of use and widespread distribution in traditional Chinese herbal medicines such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata . This compound has been studied for its various pharmacological effects, including anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale extraction from Sophora species. The process involves harvesting the plant material, drying it, and then using solvents to extract the active compounds. The extract is then purified to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Chemical Reactions Involving Sophocarpine

This compound's chemical structure, featuring an α,β-unsaturated carbonyl group, makes it a versatile starting material for drug synthesis and structural modification because it provides a reactive site for nucleophiles .

Synthesis of this compound-Cinnamic Acid Hybrids

this compound can be used to synthesize this compound-cinnamic acid hybrids . The key intermediate for this process is obtained through an oxidation reaction of this compound using and 10% .

Synthesis of Matrine Derivatives

this compound can be reacted with indole or cyclohexylamine to produce matrine derivatives via Michael addition :

-

Reacting this compound and indole with cesium chloride as a catalyst in petroleum ether produces matrine derivative 1 .

-

Reacting this compound and cyclohexylamine in deionized water produces matrine derivative 2 .

Electrophysiological Properties

this compound's electrophysiological properties have been studied through various experiments :

-

Measuring current in whole cell and single channel configurations

-

Observing changes in and -tail currents

Research suggests that this compound might inhibit , which could increase the action potential duration (APD) .

Pharmacokinetic Interactions

This compound can interact with other drugs, affecting their pharmacokinetics . For example, it has been shown to alter the pharmacokinetics of umbralisib in rats . When combined with this compound, umbralisib showed significantly reduced area under the curve (AUC and AUC ), maximum concentration (), and time to maximum concentration () . This suggests that this compound can increase the metabolism of umbralisib .

Data Table: Effects of this compound on Umbralisib Pharmacokinetics in Rats

| Parameter | Umbralisib Alone | Umbralisib + this compound |

|---|---|---|

| AUC (ng/mL*h) | 4428.214 ± 739.374 | 2413.341 ± 537.196 |

| AUC (ng/mL*h) | 4511.848 ± 741.793 | 2462.799 ± 535.736 |

| (ng/mL) | 319.400 ± 67.426 | 166.011 ± 56.387 |

| (h) | 1.250 ± 0.274 | 0.250 ± 0.274 |

These results suggest that concurrent use of umbralisib with this compound should be approached cautiously, and dose adjustments may be necessary .

Other Activities

This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, and organ-protective effects . It modulates various signaling pathways such as NF-κB, MAPK, PI3K/AKT, and AMPK .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Sophocarpine exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory : this compound has been shown to modulate inflammatory responses by influencing various signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in conditions like asthma and liver injury .

- Analgesic : Studies indicate that this compound possesses analgesic properties, potentially through calcium channel modulation .

- Antiviral : Research demonstrates its effectiveness against several viruses, including hepatitis B and enterovirus 71, by inhibiting viral replication and entry into host cells .

- Anticancer : this compound has shown promise in inhibiting tumor progression by targeting microRNA pathways and regulating epithelial-mesenchymal transition .

- Organ Protection : It exhibits protective effects on organs such as the liver and heart, reducing damage from toxins and inflammatory agents .

Anti-inflammatory Applications

This compound has demonstrated efficacy in treating inflammatory diseases. For instance, it has been effective in reducing symptoms in models of asthma by regulating cytokine production and reducing pulmonary damage .

Antiviral Treatments

The compound shows potential as an antiviral agent against hepatitis B virus and enterovirus infections. In vitro studies have confirmed its ability to inhibit viral replication, suggesting a role in managing viral diseases .

Cancer Therapy

Recent studies highlight this compound's role in cancer treatment, particularly in inhibiting tumor growth through modulation of miR-21 expression. This suggests its potential as a therapeutic agent in oncology .

Cardiovascular Health

This compound's antiarrhythmic properties make it a candidate for treating arrhythmias associated with viral infections. Clinical studies report significant improvements in patients treated with this compound for arrhythmias related to myocarditis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gao et al., 2012 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in asthma models. |

| Jin et al., 2017 | Antiviral | Inhibited enterovirus 71 replication effectively in cell cultures. |

| Chen et al., 2020 | Cardiovascular | Achieved an 89.7% success rate in reducing arrhythmias among treated patients. |

| Wang et al., 2021 | Cancer | Inhibited epithelial-mesenchymal transition in cancer cells via miR-21 regulation. |

Mecanismo De Acción

Sophocarpine exerts its effects through multiple molecular targets and pathways:

MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.

PI3K/AKT Pathway: This compound affects the phosphoinositide 3-kinase (PI3K)/AKT pathway, which plays a role in cell survival and metabolism.

AMPK Pathway: The compound activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, regulating energy homeostasis.

Comparación Con Compuestos Similares

Sophocarpine is often compared with other quinolizidine alkaloids, such as:

This compound’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications .

Actividad Biológica

Sophocarpine, a natural quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antiviral Effects : Notably against hepatitis B virus (HBV).

- Anti-inflammatory Properties : Modulating inflammatory responses through various signaling pathways.

- Anticancer Activity : Inhibiting tumor progression in several cancer types.

- Organ Protection : Particularly in liver and cardiac tissues.

- Analgesic Effects : Reducing pain responses in animal models.

This compound's pharmacological effects are primarily mediated through its interaction with multiple signaling pathways:

- NF-κB Pathway : Inhibition of this pathway reduces inflammation and apoptosis in various tissues .

- PI3K/AKT/mTOR Pathway : this compound has been shown to downregulate this pathway, leading to decreased cancer cell proliferation and increased apoptosis .

- AMPK Pathway : Modulation of energy metabolism and cellular stress responses .

Antiviral Activity

This compound has demonstrated significant anti-HBV activity. In vitro studies using HepG2.2.15 cell lines showed that this compound reduced HBsAg and HBeAg secretion, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced liver injury in mice, this compound improved liver function and reduced oxidative stress markers. The survival rate of this compound-treated mice was significantly higher compared to untreated controls, demonstrating its protective effects against inflammatory liver injury .

Anticancer Properties

This compound has been studied for its anticancer effects, particularly against castration-resistant prostate cancer (CRPC). It inhibited cell proliferation and migration while promoting apoptosis through the inactivation of the PI3K/AKT/mTOR signaling pathway .

Analgesic Effects

In pain models, this compound exhibited notable analgesic properties. Administration at doses of 80 mg/kg significantly reduced pain responses in formalin-induced pain tests .

Case Studies

-

Hepatitis B Virus Infection :

- Study found that this compound effectively inhibited HBV replication in vitro, suggesting potential for clinical application in HBV treatment.

- Liver Injury Model :

- Castration-resistant Prostate Cancer :

Data Tables

Propiedades

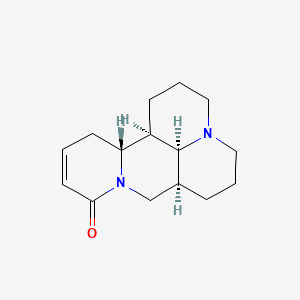

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.